molecular formula C13H14N2O3S2 B2889008 N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034570-62-0

N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2889008
CAS No.: 2034570-62-0
M. Wt: 310.39
InChI Key: IWRCPMYSXGPHDF-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring linked via an ethyl group to a 5-acetyl-substituted thiophene moiety. Its molecular formula is C₁₃H₁₄N₂O₃S₂ (calculated based on structural data from ), with a molecular weight of 326.4 g/mol.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-10(16)13-5-4-11(19-13)6-8-15-20(17,18)12-3-2-7-14-9-12/h2-5,7,9,15H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRCPMYSXGPHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes acetylation to introduce the acetyl group at the 5-position. This intermediate is then reacted with an ethylating agent to introduce the ethyl group at the 2-position. The resulting compound is then coupled with pyridine-3-sulfonamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with biological targets through hydrogen bonding and electrostatic interactions, while the thiophene and pyridine rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)
  • Core Structure: Quinoline-sulfonamide with a styryl substituent.
  • Key Features : Chlorine and methoxy groups enhance hydrophobicity and electronic effects. The styryl group introduces π-conjugation.
  • Molecular Weight: Higher (~500 g/mol) due to the quinoline and benzene rings.
  • Applications: Likely explored for antimicrobial or anticancer activity due to the quinoline core, which is common in bioactive molecules .
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c)
  • Core Structure : Pyridine-sulfonamide with a naphthalene group.
  • Key Features : Benzyloxy and methyl groups on the pyridine improve steric bulk; naphthalene enhances aromatic stacking.
  • Molecular Weight : ~450 g/mol (estimated).
  • Applications : Used in electrochemical polymers (e.g., anionic polymers) due to the naphthalene’s electron-withdrawing properties .
C. Sulfosulfuron (from )
  • Core Structure : Pyrimidine-sulfonamide with an ethylsulfonyl group.
  • Key Features : Sulfonylurea bridge and pyrimidine ring critical for herbicidal activity.
  • Molecular Weight : ~435 g/mol.
  • Applications : Commercial herbicide targeting acetolactate synthase in plants .

Comparative Analysis Table

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide Pyridine-sulfonamide + thiophene Acetyl, ethyl linker 326.4 Research (hypothetical)
IIIa () Quinoline-sulfonamide Methoxy, styryl, chlorine ~500 Pharmaceuticals
17c () Pyridine-sulfonamide Benzyloxy, naphthalene ~450 Electrochemical materials
Sulfosulfuron () Pyrimidine-sulfonamide Ethylsulfonyl, sulfonylurea ~435 Herbicide

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C13H14N2O3S2
  • Key Functional Groups: Thiophene ring, pyridine ring, sulfonamide group

The combination of these functional groups contributes to the compound's distinct chemical reactivity and biological activity, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Acetylation of Thiophene: The thiophene derivative is acetylated at the 5-position.
  • Ethylation: An ethylating agent is introduced to form the ethyl group at the 2-position.
  • Coupling Reaction: The resulting compound is coupled with pyridine-3-sulfonamide under optimized conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The sulfonamide group can mimic natural substrates, allowing the compound to bind to enzyme active sites and inhibit their function. This mechanism is particularly valuable in drug development for targeting diseases where enzyme inhibition is beneficial.
  • Interactions with Receptors: The compound may also modulate receptor activity through hydrogen bonding and π-π stacking interactions facilitated by the thiophene and pyridine rings.

Biological Activities

Research has identified several potential biological activities for this compound:

  • Antimicrobial Activity:
    • The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects:
    • Studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways.
  • Anticancer Potential:
    • Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through enzyme inhibition and modulation of signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeReferencesFindings
AntimicrobialExhibited significant inhibition against various bacterial strains.
Anti-inflammatoryShowed potential in reducing inflammation markers in vitro.
AnticancerInhibited growth of cancer cell lines in preliminary studies.

Case Study: Enzyme Inhibition

In a study investigating its role as an enzyme inhibitor, this compound was tested against various enzymes involved in metabolic pathways. Results indicated a strong binding affinity, suggesting potential therapeutic applications in metabolic disorders.

Q & A

Q. What are the recommended synthetic methodologies for N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide?

The synthesis typically involves multi-step reactions, starting with functionalization of pyridine and thiophene precursors. Key steps include:

  • Nucleophilic substitution to introduce the sulfonamide group.
  • Condensation reactions to link the acetylthiophene moiety to the pyridine core.
  • Catalyst optimization (e.g., palladium-based catalysts for coupling reactions) to enhance yield and selectivity . Reaction conditions (solvent, temperature) should be tailored to minimize side products, as demonstrated in analogous sulfonamide syntheses .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation employs:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intramolecular interactions .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm successful functionalization .
  • Mass spectrometry : High-resolution MS validates molecular formula and purity .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Tested in polar solvents (e.g., DMSO, water-buffer mixtures) using UV-Vis spectrophotometry. Adjustments via hydroxy or methoxy substituents can enhance aqueous solubility .
  • Stability : Assessed via HPLC under varying pH (5–8) and temperature (25–37°C). Degradation products are monitored to optimize storage conditions .

Advanced Research Questions

Q. How can experimental design optimize this compound’s enzyme inhibitory activity?

  • Structure-activity relationship (SAR) : Synthesize analogs with modified acetylthiophene or pyridine substituents. Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase or protease targets) .
  • In vitro assays : Use fluorescence-based or colorimetric methods to quantify inhibition kinetics. Include positive controls (e.g., known inhibitors) to validate assay conditions .

Q. How to resolve contradictions in reported biological activity data?

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • Purity validation : Confirm compound integrity via HPLC (>95% purity) and LC-MS to rule out degradation .
  • Target engagement studies : Use CRISPR-edited cell lines or competitive binding assays to verify specificity .

Q. What computational strategies predict biological targets for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Prioritize targets with high docking scores and conserved binding pockets .
  • MD simulations : Assess binding stability over 100+ ns trajectories. Validate predictions with mutagenesis (e.g., alanine scanning) .

Q. How to design SAR studies for derivatives of this compound?

  • Functional group variation : Replace acetylthiophene with furan or indole moieties to probe electronic effects.
  • Bioisosteric replacements : Substitute sulfonamide with carbamate or urea groups to modulate potency .
  • Data analysis : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

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